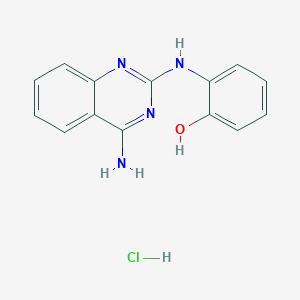
2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride” is a chemical compound with the molecular formula C14H13ClN4O and a molecular weight of 288.74. It is a derivative of 2-aminophenol, which is an organic compound and a useful reagent for the synthesis of dyes and heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a quinazolin-2-yl group attached to an aminophenol group. The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups .科学的研究の応用
Microwave-Accelerated Synthesis
A study by Motiwala, Kumar, & Chakraborti (2007) demonstrates the efficiency of microwave-accelerated synthesis involving aromatic nucleophilic substitution, which includes compounds related to 2-((4-Aminoquinazolin-2-yl)amino)phenol hydrochloride. This method offers a solvent-and catalyst-free approach, highlighting its potential in green chemistry and its chemoselective reactions.
Corrosion Inhibition
Research by Prabhu et al. (2008) explores the corrosion inhibition effects of compounds structurally related to this compound. The study indicates significant efficiency in protecting mild steel against corrosion in acidic environments, suggesting applications in materials science and engineering.
Antimicrobial Activity
A work by Abdel-Mohsen (2003) on the synthesis of heterocycles derived from related compounds shows potential antimicrobial activities. The study synthesizes various derivatives and tests them for antimicrobial properties, indicating the chemical's relevance in developing new antimicrobial agents.
Fluorescent Sensing
Research by Hazra et al. (2018) on quinoline-based isomers, akin to this compound, reveals their application in fluorescent sensing of metal ions. This illustrates the potential use of such compounds in environmental monitoring and biochemical assays.
Anticancer Research
A study by Krysantieva et al. (2023) introduces a novel tetrahydroquinazoline derivative with promising activity against SARS-CoV-2 proteins, demonstrating the broader therapeutic potential of compounds related to this compound.
特性
IUPAC Name |
2-[(4-aminoquinazolin-2-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O.ClH/c15-13-9-5-1-2-6-10(9)16-14(18-13)17-11-7-3-4-8-12(11)19;/h1-8,19H,(H3,15,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHRZPHVZBFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

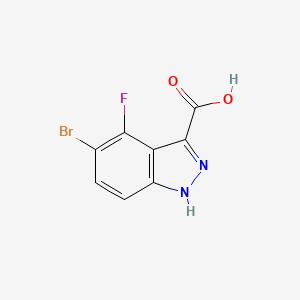
![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)
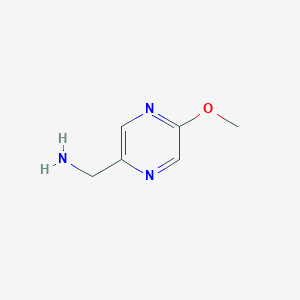
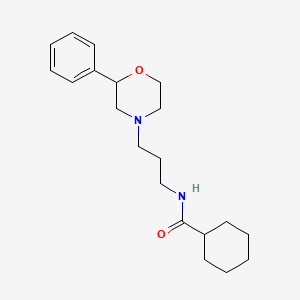
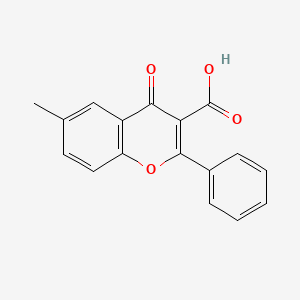
![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)
![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)
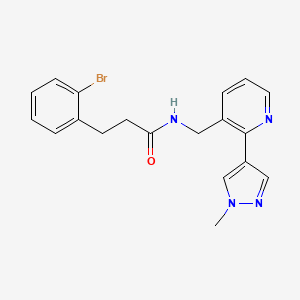

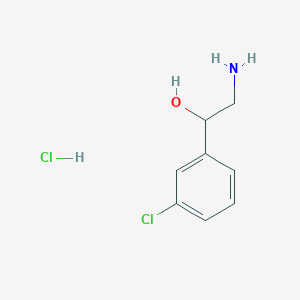
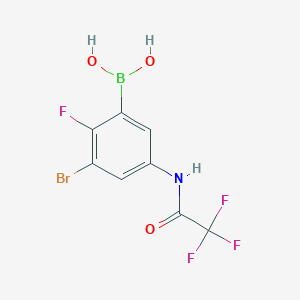
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)